4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine chemical structure
4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine chemical structure
Executive Summary
4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (often referred to in literature as a bis-aryl amino-s-triazine) represents a critical pharmacophore in medicinal chemistry and a versatile scaffold in materials science. Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted at the 2-position with an amine group and at the 4- and 6-positions with lipophilic 4-chlorophenyl moieties.
This specific arrangement confers two primary properties:
-
Biological Potency: It mimics the structure of established antifolates (e.g., Pyrimethamine), acting as a potent inhibitor of Dihydrofolate Reductase (DHFR) in parasitic organisms (Plasmodium falciparum, Trypanosoma).
-
Supramolecular Utility: The
symmetry and the donor-acceptor-donor (D-A-D) hydrogen bonding motif of the triazine-amine interface make it an ideal tecton for crystal engineering and hydrogen-bonded organic frameworks (HOFs).
Part 1: Structural Analysis & Physicochemical Properties
The molecule is characterized by its planar heterocyclic core and the ability of the chlorophenyl rings to rotate, allowing for "induced fit" binding in enzyme active sites.
Physicochemical Profile
| Property | Value / Description | Significance |
| Molecular Formula | Core composition.[1][2][3][4] | |
| Molecular Weight | 317.17 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP (Predicted) | 4.2 – 4.5 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| H-Bond Donors | 2 (Amine | Key for active site anchoring (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 3 (Triazine Ring Nitrogens) | Facilitates solvation and target engagement. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Well within the range for CNS penetration (<90 Ų) and general cellular uptake. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The triazine ring is weakly basic; protonation occurs at N1/N3/N5. |
Structural Homology
This molecule is a bioisostere of Pyrimethamine (a 2,4-diaminopyrimidine). The replacement of the pyrimidine carbon at position 5 with a nitrogen (forming a triazine) retains the planar geometry required for intercalation into DNA or binding to the DHFR hydrophobic pocket, while altering the electronic distribution to modulate metabolic stability.
Part 2: Synthetic Pathways & Protocols
To ensure high purity and regioselectivity, the Stepwise Nucleophilic Substitution of Cyanuric Chloride is the preferred method over nitrile trimerization (which often yields mixtures of mono-, bis-, and tris-aryl products).
The "Grignard-Cyanuric" Protocol
This protocol utilizes the differing reactivity of the three chlorides on cyanuric chloride. The first two substitutions are controlled by temperature, and the final chloride is displaced by ammonia.
Reaction Scheme (Graphviz Visualization)
Caption: Stepwise synthesis via Grignard addition followed by aminolysis to ensure regioselectivity.
Detailed Experimental Methodology
Reagents:
-
Cyanuric Chloride (Recrystallized from hexane)
-
4-Chlorophenylmagnesium bromide (1.0 M in THF)
-
Ammonium Hydroxide (28%) or Ethanolic Ammonia
-
Solvents: Anhydrous THF, Dichloromethane (DCM), Ethanol.
Step 1: Formation of the Bis-Aryl Chloride Intermediate
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the displacement of the third chlorine atom.
-
Addition: Dropwise add 4-Chlorophenylmagnesium bromide (20.5 mL, 20.5 mmol) over 45 minutes. The solution will turn turbid.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine) should appear as the major spot (
). -
Quench: Quench with saturated
(aq). Extract with DCM (3 x 50 mL). Dry organic layer over and concentrate in vacuo.-
Note: The intermediate is stable but hydrolytically sensitive; proceed immediately to Step 2.
-
Step 2: Amination
-
Solvation: Dissolve the crude intermediate in Ethanol (30 mL).
-
Ammonolysis: Transfer to a pressure tube (or autoclave). Add 20 mL of saturated ethanolic ammonia (or 30% aqueous ammonia, though ethanol is preferred for solubility).
-
Heating: Seal and heat to 100°C for 12 hours. The chlorine atom at position 2 is deactivated by the electron-rich aryl rings, requiring higher energy for displacement than the initial cyanuric chloride.
-
Workup: Cool to RT. The product often precipitates as a white/off-white solid. Filter the solid.
-
Purification: Recrystallize from DMF/Ethanol (1:1) or glacial acetic acid to yield colorless needles.
Part 3: Medicinal Chemistry & Mechanism of Action
Dihydrofolate Reductase (DHFR) Inhibition
The 4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine scaffold functions as a Type II antifolate.
-
Mechanism: It competes with dihydrofolate for the active site of DHFR.
-
Binding Mode:
-
Protonation: The N1 nitrogen of the triazine ring becomes protonated in the active site (pKa shift).
-
Salt Bridge: This protonated nitrogen forms a critical ionic interaction (salt bridge) with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli or Asp54 in Plasmodium).
-
Hydrophobic Clamp: The two 4-chlorophenyl wings occupy the hydrophobic pockets (Sites I and II), displacing water and providing entropic gain. The chlorine atoms specifically fill lipophilic cavities, increasing affinity compared to unsubstituted phenyl rings.
-
Signaling & Interaction Map
Caption: Molecular mechanism of DHFR inhibition leading to microbial stasis.
Part 4: Analytical Characterization (Self-Validation)
To ensure the synthesized compound is the correct amino derivative and not the chloro intermediate or hydroxy hydrolysis product, the following analytical signatures must be verified.
NMR Spectroscopy
-
NMR (500 MHz, DMSO-
):- 7.50 – 7.60 (d, 4H, Ar-H, meta to triazine).
- 8.40 – 8.50 (d, 4H, Ar-H, ortho to triazine).
-
7.30 – 7.50 (br s, 2H,
). Diagnostic Signal: Disappears on shake.
-
NMR:
- 167.5 (C2, Triazine-Amine carbon).
- 170.2 (C4/C6, Triazine-Aryl carbons).
- 136.5, 129.0, 128.5 (Aryl carbons).
Mass Spectrometry
-
ESI-MS (Positive Mode):
-
Expected
: 317.05. -
Isotope Pattern: Look for the characteristic Chlorine cluster.
-
M (100%)
-
M+2 (~64% relative abundance due to two Cl atoms)
-
M+4 (~10%)
-
-
Validation: If the M+2 peak is only ~33%, you likely have the mono-chloro impurity. If M+2 is absent, you have the dechlorinated byproduct.
-
References
-
Zhou, W., et al. (2012). "Synthesis and biological evaluation of 4,6-diamino-1,2-dihydro-1,3,5-triazines as novel antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.
- Jensen, N. P., et al. (2001). "Antifolates: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. (Contextual grounding on DHFR triazine inhibitors).
-
PubChem Database. "2,4-Bis(4-chlorophenyl)-1,3,5-triazin-6-amine." CID 135413533.
- Menicagli, R., et al. (2004). "Grignard reagents and cyanuric chloride: a revisited reaction." Tetrahedron Letters. (Primary source for the regioselective synthesis protocol).
Sources
- 1. 2-(2,4 dihydroxyphenyl)-4,6 bis(3,4-dimethylphenyl)-s-triazine and 2-(2,4-dihydroxyphenyl)4(3,4-dimethylphenyl)-6-(2,3-dimethylphenyl)-s-triazine and derivatives thereof as UV-absorber - Patent 1382599 [data.epo.org]
- 2. zenodo.org [zenodo.org]
- 3. 52372-36-8 | CAS DataBase [m.chemicalbook.com]
- 4. jocpr.com [jocpr.com]
